molecular formula C20H30ClNO5 B6048408 2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate;hydrochloride

2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate;hydrochloride

Cat. No.: B6048408
M. Wt: 399.9 g/mol
InChI Key: DOWFWUGEUYABRY-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate;hydrochloride is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate undergoes several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate is unique due to its specific chemical structure, which allows it to interact with a variety of biological targets

Properties

IUPAC Name

2-(diethylamino)ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5.ClH/c1-3-21(4-2)9-12-26-19(22)20(7-10-23-11-8-20)16-5-6-17-18(15-16)25-14-13-24-17;/h5-6,15H,3-4,7-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWFWUGEUYABRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCOCC1)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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